4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thiazole and oxazole rings. Key steps include:
Condensation Reactions: These are used to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions help in the formation of the thiazole and oxazole rings.
Oxidative Coupling: This step is crucial for the formation of the final compound, ensuring the correct attachment of all functional groups
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: These compounds have been studied for their potential in medicinal chemistry.
Imidazole-containing compounds: These have a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide apart is its unique combination of three different heterocyclic rings. This structure provides a high degree of specificity in its interactions with biological targets, potentially leading to more effective and selective therapeutic agents .
Properties
Molecular Formula |
C22H20N6O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N6O3S2/c1-13-8-9-28-20(10-13)23-15(3)21(28)18-12-32-22(25-18)24-16-4-6-17(7-5-16)33(29,30)27-19-11-14(2)31-26-19/h4-12H,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
ZIOAGFILIBFHON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)NC5=NOC(=C5)C)C |
Origin of Product |
United States |
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